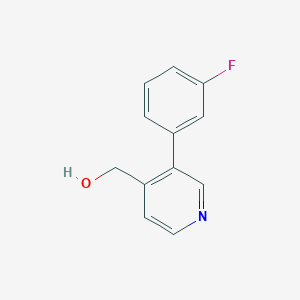

(3-(3-Fluorophenyl)pyridin-4-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-(3-Fluorophenyl)pyridin-4-yl)methanol is a fluorinated pyridine derivative characterized by a pyridine core substituted with a 3-fluorophenyl group at the 3-position and a hydroxymethyl (–CH2OH) group at the 4-position. This structure combines the electron-withdrawing effects of fluorine with the hydrogen-bonding capability of the methanol group, making it a promising scaffold for pharmaceutical and materials science applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-fluorobenzaldehyde and 4-pyridylboronic acid.

Reaction Steps:

Reaction Conditions: Typical conditions for the Suzuki-Miyaura reaction include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production methods for (3-(3-Fluorophenyl)pyridin-4-yl)methanol may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (3-(3-Fluorophenyl)pyridin-4-yl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding amine or alkane derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of (3-(3-Fluorophenyl)pyridin-4-yl)aldehyde or (3-(3-Fluorophenyl)pyridin-4-yl)carboxylic acid.

Reduction: Formation of (3-(3-Fluorophenyl)pyridin-4-yl)amine or (3-(3-Fluorophenyl)pyridin-4-yl)alkane.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: (3-(3-Fluorophenyl)pyridin-4-yl)methanol is used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of new materials and catalysts.

Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays and its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. It may serve as a precursor for the synthesis of drugs targeting specific biological pathways.

Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique structure makes it suitable for applications in electronic materials and coatings.

Mechanism of Action

The mechanism of action of (3-(3-Fluorophenyl)pyridin-4-yl)methanol involves its interaction with specific molecular targets. The fluorophenyl group and pyridine ring allow it to bind to various enzymes and receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, enhancing its binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Core

(3-Fluoropyridin-4-yl)methanol (CAS: 870063-60-8)

- Structure : Fluorine directly attached to the pyridine ring (C3) and a hydroxymethyl group at C4.

- Properties : Molecular weight = 127.12 g/mol; SMILES = OCc1c(F)cncc1.

- Comparison: The absence of a phenyl group reduces steric bulk and lipophilicity compared to the target compound.

B. (3-Ethynylpyridin-4-yl)methanol (, Compound 22)

- Structure : Ethynyl (–C≡CH) group at C3 and hydroxymethyl at C4.

- Synthesis: Synthesized via desilylation of (3-((trimethylsilyl)ethynyl)pyridin-4-yl)methanol using TBAF, yielding 86% purity.

- Comparison: The ethynyl group introduces sp-hybridized carbon, increasing molecular rigidity and enabling click chemistry applications.

C. (3-Vinylpyridin-4-yl)methanol (, Compound 23)

- Structure : Vinyl (–CH=CH2) group at C3.

- Synthesis: Derived from (3-iodopyridin-4-yl)methanol via palladium-catalyzed coupling.

Fluorophenyl-Containing Heterocycles

[3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol (CAS: 1903091-93-9)

- Structure : Pyrrolidine core with 3-fluoro-4-methoxyphenyl and hydroxymethyl groups.

- Properties : Molecular weight = 225.26 g/mol; purity ≥95%.

- Comparison : The pyrrolidine ring introduces a saturated heterocycle, enhancing solubility compared to the aromatic pyridine core of the target compound. The methoxy group further modulates electronic properties .

B. (3-((3-Fluorophenyl)amino)furo[2,3-c]pyridin-4-yl)methanol (, Compound 38b)

- Structure: Furopyridine fused ring with a 3-fluorophenylamino substituent.

- Synthesis : Yield = 82%; characterized by 13C NMR and MS.

- Comparison: The fused furan ring increases planarity and may enhance binding to biological targets, while the amino linker provides additional hydrogen-bonding sites .

Key Data Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-(3-Fluorophenyl)pyridin-4-yl)methanol, and how can reaction conditions be optimized?

- Methodology : A two-step synthesis is typical:

Suzuki-Miyaura Coupling : React 3-fluorophenylboronic acid with a halogenated pyridine precursor (e.g., 4-bromopyridinyl carbonyl derivative) using a palladium catalyst (e.g., Pd(PPh₃)₄) in a 1,4-dioxane/water mixture at 80–100°C .

Reduction : Reduce the carbonyl intermediate (e.g., 3-(3-fluorophenyl)pyridine-4-carbaldehyde) to the alcohol using NaBH₄ or LiAlH₄ in anhydrous THF or ethanol.

- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust catalyst loading (0.5–5 mol%), base (e.g., K₂CO₃), and temperature to improve yield. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure and purity of this compound?

- ¹H/¹³C NMR : Fluorine substituents induce deshielding in adjacent protons (e.g., pyridine C-H protons near the fluorophenyl group show splitting due to ³J coupling). Integrate aromatic protons to confirm substitution patterns .

- IR Spectroscopy : Validate alcohol (-OH stretch ~3200–3600 cm⁻¹) and aromatic C-F bonds (~1220–1280 cm⁻¹).

- Mass Spectrometry : Use ESI-MS or HRMS to confirm molecular ion ([M+H]⁺) and fragmentation patterns. Compare with theoretical isotopic distribution for C₁₂H₁₁FNO .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed?

- Challenges : Fluorine's high electron-withdrawing nature disrupts crystal packing, leading to weak diffraction or twinning. Hydroxyl groups may form hydrogen bonds, complicating unit cell determination.

- Solutions :

- Data Collection : Use synchrotron radiation or low-temperature (100 K) measurements to enhance resolution.

- Refinement : Employ SHELXL for small-molecule refinement, incorporating anisotropic displacement parameters for fluorine and oxygen atoms. Use TWIN/BASF commands in SHELXL for twinned data .

- Validation : Cross-check with PLATON or CCDC Mercury to ensure geometric accuracy .

Q. How do electronic effects of the 3-fluorophenyl group influence the compound's reactivity in cross-coupling reactions?

- Mechanistic Insight : Fluorine's inductive (-I) effect increases the pyridine ring's electron deficiency, enhancing electrophilic substitution at the para position. However, steric hindrance from the fluorophenyl group may limit accessibility.

- Experimental Design :

- Perform DFT calculations (e.g., Gaussian09) to map electrostatic potentials and identify reactive sites.

- Test reactivity in Buchwald-Hartwig amination or Ullmann coupling, varying ligands (e.g., XPhos vs. SPhos) to overcome steric barriers .

Q. How can researchers resolve contradictions between experimental NMR data and computational predictions for this compound?

- Approach :

Computational Modeling : Simulate NMR shifts using software like ACD/Labs or Gaussian09 with the GIAO method. Optimize geometry at the B3LYP/6-311+G(d,p) level.

Experimental Validation : Acquire high-field NMR (≥500 MHz) with deuterated solvents (e.g., DMSO-d₆) to minimize signal overlap.

Error Analysis : Compare deviations (>0.5 ppm for ¹H or >5 ppm for ¹³C) to identify conformational flexibility or solvent effects .

Properties

Molecular Formula |

C12H10FNO |

|---|---|

Molecular Weight |

203.21 g/mol |

IUPAC Name |

[3-(3-fluorophenyl)pyridin-4-yl]methanol |

InChI |

InChI=1S/C12H10FNO/c13-11-3-1-2-9(6-11)12-7-14-5-4-10(12)8-15/h1-7,15H,8H2 |

InChI Key |

BBVFNOXRGVURPU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(C=CN=C2)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.